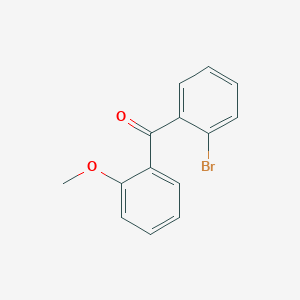

2-Bromo-2'-methoxybenzophenone

説明

BenchChem offers high-quality 2-Bromo-2'-methoxybenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-2'-methoxybenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2-bromophenyl)-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXWKWVDVVPSSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577335 | |

| Record name | (2-Bromophenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131118-02-0 | |

| Record name | (2-Bromophenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Utilization of 2-Bromo-2'-methoxybenzophenone in Heterocyclic Scaffold Design

Executive Summary: The Ortho-Ortho' Gateway

2-Bromo-2'-methoxybenzophenone (MW 291.[1]14) is a specialized, non-commodity intermediate that serves as a critical "hinge" molecule in medicinal chemistry.[1] Unlike its para-substituted isomers (e.g., 4-bromo-4'-methoxybenzophenone), which are often used as photoinitiators or simple linkers, the 2,2'-substitution pattern of this compound is engineered for intramolecular cyclization .

This molecule is the direct synthetic precursor to Xanthones and Chromones , tricyclic heterocycles that form the pharmacophore of numerous DNA-intercalating anticancer drugs, antibiotics, and monoamine oxidase (MAO) inhibitors.[1] This guide details the physiochemical profile, validated synthesis, and cyclization protocols for this high-value intermediate.[1]

Chemical Identity & Physiochemical Profile[1][2][3][4][5][6][7]

Due to the specific substitution pattern, this compound is often synthesized in situ or on-demand in drug discovery campaigns rather than sourced from bulk catalogs.[1]

| Property | Data Specification |

| Chemical Name | 2-Bromo-2'-methoxybenzophenone |

| IUPAC Name | (2-Bromophenyl)(2-methoxyphenyl)methanone |

| CAS Number | 29603-99-8 (Note: Isomer specificity is critical; verify structure before purchase) |

| Molecular Weight | 291.14 g/mol |

| Molecular Formula | C₁₄H₁₁BrO₂ |

| SMILES | COc1ccccc1C(=O)c2ccccc2Br |

| Appearance | Pale yellow crystalline solid or viscous oil (purity dependent) |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |

| Key Reactivity | Intramolecular Nucleophilic Aromatic Substitution ( |

Synthetic Architecture: Constructing the Scaffold

Direct Friedel-Crafts acylation of anisole with 2-bromobenzoyl chloride typically yields the para-isomer (4-methoxy) due to directing effects.[1] Therefore, to secure the ortho-regiochemistry required for this target, a Weinreb Amide protocol is the industry standard for preventing over-addition (tertiary alcohol formation).[1]

Diagram 1: Regioselective Synthesis Pathway

The following workflow illustrates the organometallic coupling required to ensure the 2,2' geometry.

Caption: Figure 1. Regioselective synthesis via Weinreb amide prevents over-alkylation and ensures ortho-substitution.[1]

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of 2-Bromo-2'-methoxybenzophenone (10g scale). Rationale: The use of the Weinreb amide intermediate is strictly preferred over direct Grignard addition to acid chlorides to prevent the formation of the tertiary alcohol byproduct.[1]

Step 1: Formation of the Weinreb Amide

-

Reagents: 2-Bromobenzoyl chloride (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.1 eq), Triethylamine (2.2 eq).

-

Solvent: Anhydrous Dichloromethane (DCM).[1]

-

Procedure:

-

Cool the amine/DCM solution to 0°C under Nitrogen.

-

Add 2-Bromobenzoyl chloride dropwise over 30 mins to control exotherm.[1]

-

Stir at RT for 2 hours.

-

QC Check: TLC (Hexane:EtOAc 3:1) should show consumption of acid chloride.[1]

-

Workup: Wash with 1N HCl, then sat. NaHCO₃. Dry organic layer over MgSO₄.[1]

-

Step 2: Grignard Addition[1]

-

Reagents: 2-Methoxyphenylmagnesium bromide (1.2 eq, 1.0M in THF).

-

Procedure:

-

Dissolve the Weinreb amide (from Step 1) in anhydrous THF.[1] Cool to -78°C.[1]

-

Add the Grignard reagent slowly via cannula.[1] The Weinreb intermediate stabilizes the tetrahedral transition state, preventing double addition.[1]

-

Allow to warm to 0°C over 2 hours.

-

Quench: Pour into ice-cold saturated NH₄Cl solution.

-

-

Purification: Silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

-

Yield Expectation: 75-85%.

Application: The Xanthone Cyclization

The primary value of 2-Bromo-2'-methoxybenzophenone is its ability to undergo intramolecular cyclization to form Xanthone scaffolds.[1] This can be achieved via two primary mechanistic routes:

-

Route A (Classic): Demethylation (

) followed by base-mediated -

Route B (Modern): Direct Palladium-catalyzed C-O coupling (Buchwald-Hartwig etherification).[1]

Diagram 2: Mechanistic Divergence to Xanthones[1]

Caption: Figure 2. Divergent pathways for converting the benzophenone precursor into the bioactive Xanthone core.

Protocol: Route A (Demethylation/Cyclization)

Note: This route is preferred for scaling up as it avoids expensive Pd catalysts.[1]

-

Demethylation: Dissolve precursor in DCM at -78°C. Add

(3.0 eq).[1] Warm to RT. Quench with water.[1] Isolate the phenol intermediate.[1] -

Cyclization:

Scientific Integrity & Quality Control

Analytical Markers

When validating the identity of 2-Bromo-2'-methoxybenzophenone, look for these specific NMR signals which distinguish it from the para isomer:

-

¹H NMR (CDCl₃, 400 MHz):

-

¹³C NMR:

-

Carbonyl: Signal near

195 ppm.[1] -

C-Br: Signal near

120 ppm. -

C-OMe: Signal near

55 ppm.

-

Storage & Stability

-

Light Sensitivity: Benzophenones are photo-active.[1] Store in amber vials to prevent radical formation or photo-degradation.[1]

-

Hygroscopy: Non-hygroscopic, but store under inert gas to prevent hydrolysis if trace acid is present.[1]

References

-

Synthesis of Xanthones via Benzophenones

-

Weinreb Amide Methodology

-

Palladium-Catalyzed Etherification

-

Chemical Data Verification

Sources

Technical Guide: Structure, Synthesis, and Nomenclature of (2-Bromophenyl)(2-methoxyphenyl)methanone

Executive Summary

(2-Bromophenyl)(2-methoxyphenyl)methanone (CAS: 131118-02-0), also known as 2-bromo-2'-methoxybenzophenone, is a pivotal unsymmetrical diaryl ketone. It serves as a critical intermediate in the synthesis of pharmacologically active tricyclic scaffolds, particularly xanthones and acridones . Its structure is characterized by significant steric congestion due to ortho-substitution on both phenyl rings, forcing the molecule into a non-planar, "propeller-like" conformation. This guide details its structural properties, a robust organometallic synthetic protocol, and its application in heterocycle formation.

Part 1: Structural Architecture & Nomenclature

Nomenclature and Identifiers

The IUPAC name follows the priority rules where the ketone (methanone) is the principal functional group. The two phenyl rings are treated as substituents.

| Identifier | Value |

| IUPAC Name | (2-Bromophenyl)(2-methoxyphenyl)methanone |

| Common Name | 2-Bromo-2'-methoxybenzophenone |

| CAS Registry Number | 131118-02-0 |

| Molecular Formula | C₁₄H₁₁BrO₂ |

| Molecular Weight | 291.14 g/mol |

| SMILES | COc1ccccc1C(=O)c2ccccc2Br |

Stereoelectronic Properties

The molecule features two phenyl rings connected by a carbonyl bridge. The defining structural feature is the bis-ortho substitution :

-

Ring A: Contains a Bromine atom at the C2 position.[1][2][3]

-

Ring B: Contains a Methoxy group (-OCH₃) at the C2' position.

Conformational Twist:

Unlike unsubstituted benzophenone, which has a twist angle of ~30°, the steric repulsion between the lone pairs of the carbonyl oxygen, the bulky bromine atom (Van der Waals radius ~1.85 Å), and the methoxy group forces the phenyl rings to rotate significantly out of the plane of the carbonyl group. This "twist" inhibits

Part 2: Synthetic Methodology

Protocol: Grignard Addition to Nitrile (Imine Route)

While Friedel-Crafts acylation is a common route for benzophenones, it often suffers from regioselectivity issues (ortho vs. para directing effects) and dehalogenation. The most robust, self-validating method for synthesizing unsymmetrical benzophenones is the addition of a Grignard reagent to a nitrile. This route prevents "over-addition" (formation of tertiary alcohols) because the intermediate imine salt is stable until hydrolysis.

Reaction Scheme

Reagents: 2-Bromobenzonitrile + 2-Methoxyphenylmagnesium bromide.

Figure 1: Step-wise synthesis via the Nitrile-Grignard route, ensuring high fidelity of the ketone functionality.

Detailed Protocol

Safety Warning: Grignard reagents are pyrophoric and moisture-sensitive. All glassware must be flame-dried.

-

Preparation of Grignard Reagent:

-

In a 3-neck flask under Argon, activate Mg turnings (1.2 eq) with a crystal of iodine.

-

Add 2-bromoanisole (1.0 eq) in anhydrous THF dropwise. Initiate reflux to form 2-methoxyphenylmagnesium bromide .

-

Validation: The solution should turn turbid/grey, indicating Grignard formation.

-

-

Nucleophilic Addition:

-

Cool the Grignard solution to 0°C.

-

Slowly add a solution of 2-bromobenzonitrile (0.9 eq) in THF.

-

Allow the mixture to warm to room temperature and reflux for 4–6 hours.

-

Mechanism: The Grignard carbon attacks the nitrile carbon, forming an imine magnesium salt (

). This species precipitates and cannot react further with the Grignard, preventing tertiary alcohol formation.

-

-

Hydrolysis & Isolation:

-

Pour the reaction mixture into ice-cold 3M HCl.

-

Stir vigorously for 2 hours (hydrolysis of imine to ketone).

-

Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Hexane to yield pale yellow crystals.

-

Stoichiometry Table

| Component | Role | Equivalents | Notes |

| 2-Bromobenzonitrile | Electrophile | 1.0 | Limits the reaction; ensures complete consumption of Grignard. |

| 2-Bromoanisole | Nucleophile Precursor | 1.2 | Excess ensures full conversion of the nitrile. |

| Magnesium Turnings | Metal | 1.3 | Mechanically activated. |

| THF (Anhydrous) | Solvent | - | Stabilizes the Grignard complex. |

| HCl (3M) | Hydrolysis Agent | Excess | Converts intermediate imine to ketone. |

Part 3: Spectroscopic Characterization

To validate the synthesis, the following spectral signatures must be observed.

| Technique | Parameter | Expected Signal | Structural Assignment |

| ¹H NMR (CDCl₃) | δ 3.75–3.85 ppm | Singlet (3H) | Methoxy (-OCH₃) group. |

| δ 6.90–7.60 ppm | Multiplets (8H) | Aromatic protons . Two distinct spin systems due to non-equivalence of rings. | |

| ¹³C NMR | δ ~195 ppm | Singlet | Carbonyl (C=O) carbon. |

| δ ~55 ppm | Singlet | Methoxy carbon. | |

| FT-IR | 1665 cm⁻¹ | Strong Band | C=O Stretch . Slightly higher than typical benzophenones (1650) due to steric twist reducing conjugation. |

| Mass Spectrometry | M / M+2 | 1:1 Ratio | Bromine Isotope Pattern . Peaks at m/z 290 and 292 confirm presence of one Br atom. |

Part 4: Reactivity & Applications

The primary utility of (2-bromophenyl)(2-methoxyphenyl)methanone is as a precursor for Xanthones (9H-xanthen-9-ones), a scaffold found in anticancer and anti-inflammatory drugs.

Cyclization Pathway

The transformation involves a nucleophilic aromatic substitution (

Figure 2: The "Xanthone Route." The methoxy group acts as a masked phenol, which, upon liberation, attacks the C-Br bond to close the central heterocyclic ring.

Why this Precursor?

Using the 2-methoxy-2'-bromo precursor allows for latent reactivity . The methoxy group protects the oxygen during the formation of the ketone (Grignard stage). If one used a free phenol (2-hydroxyphenyl) in the Grignard reaction, the acidic proton would quench the organometallic reagent immediately. Thus, the methoxy group is a necessary protecting group strategy.

References

-

PubChem. (2024).[1][4] Benzophenone Derivatives and Structural Data. National Library of Medicine. Retrieved from [Link]

-

Org. Synth. (1940). General methods for Grignard addition to Nitriles. Organic Syntheses, Coll. Vol. 2, p.202. Retrieved from [Link]

-

MDPI Molecules. (2012). Synthesis of Xanthones via Benzophenone Intermediates. Retrieved from [Link]

Sources

- 1. (4-Bromophenyl)-(2,3-dimethoxyphenyl)methanone | C15H13BrO3 | CID 141158669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-BROMO-2'-METHOXYBENZOPHENONE CAS#: 131118-02-0 [m.chemicalbook.com]

- 3. 2-BROMO-2-METHOXYBENZOPHENONE [131118-02-0] | Chemsigma [chemsigma.com]

- 4. (4-Bromophenyl)-[3-(4-methoxyphenyl)oxiran-2-yl]methanone | C16H13BrO3 | CID 14784201 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Precision of Light: A Technical Guide to Photolabile Protecting Groups for Alcohols and Carboxylic Acids

For the Modern Researcher in Organic Synthesis and Drug Development

In the intricate world of multi-step organic synthesis and the development of sophisticated drug delivery systems, the ability to selectively mask and unmask reactive functional groups with high precision is paramount. Traditional protecting group strategies, while foundational, often rely on chemical reagents for deprotection that can introduce harsh conditions and unwanted side reactions. Photolabile protecting groups (PPGs), or "photocages," offer an elegant solution, leveraging the non-invasive and spatiotemporally controllable nature of light to liberate alcohols and carboxylic acids on demand. This guide provides a deep dive into the core principles, mechanistic underpinnings, and practical applications of PPGs for these two crucial functional groups, designed for the scientist seeking to harness the power of photochemical control.

The Guiding Principles of Photochemical Deprotection

The efficacy of a photolabile protecting group is not merely a matter of its ability to be cleaved by light. A truly useful PPG must satisfy a stringent set of criteria, often referred to as the Sheehan-Kaplan criteria, to be considered a robust and reliable tool in the synthetic chemist's arsenal.[1] These principles ensure that the protection and deprotection processes are efficient, clean, and compatible with the sensitive molecular architectures often encountered in complex syntheses and biological systems.

Key Performance Criteria for Photolabile Protecting Groups:

-

Wavelength Specificity and Orthogonality: The PPG should absorb light at a wavelength that is sufficiently long (typically >300 nm) to avoid photodamage to the substrate and other sensitive functional groups.[1] Furthermore, in complex molecules with multiple protecting groups, the ability to selectively remove one PPG in the presence of others using different wavelengths of light—a concept known as orthogonality—is highly desirable.

-

High Quantum Yield (Φ): The quantum yield represents the efficiency of the photochemical process, defined as the number of molecules undergoing a specific event (in this case, cleavage) for every photon absorbed. A higher quantum yield signifies a more efficient deprotection, requiring less light exposure and minimizing the risk of side reactions.[2]

-

Photochemical Stability of Reactants and Products: Both the protected substrate (the "caged" compound) and the photogenerated byproducts should be stable under the irradiation conditions to prevent the formation of complex reaction mixtures and ensure a clean conversion to the desired product.

-

Clean and High-Yielding Reactions: The introduction and removal of the PPG should proceed in high chemical yields, and the cleavage should produce the desired unprotected molecule and innocuous byproducts that are easily separable. For biological applications, it is crucial that the PPG and its byproducts are non-toxic.

Core Chemistries: A Mechanistic Overview

The diverse array of photolabile protecting groups developed for alcohols and carboxylic acids can be broadly categorized based on their core chromophore and the mechanism of their light-induced cleavage. Understanding these mechanisms is critical for selecting the appropriate PPG for a given application and for optimizing the reaction conditions.

The o-Nitrobenzyl Group: A Workhorse of Photochemistry

The ortho-nitrobenzyl (oNB) moiety is arguably the most widely recognized and utilized photolabile protecting group.[3] Its cleavage mechanism is a classic example of a Norrish Type II reaction.[4][5] Upon absorption of UV light, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon. This generates an aci-nitro intermediate that undergoes a series of electronic rearrangements, ultimately leading to the release of the protected alcohol or carboxylic acid and the formation of an o-nitrosobenzaldehyde or o-nitrosobenzoic acid byproduct, respectively.[6][7]

Caption: General mechanism of o-nitrobenzyl photodeprotection.

Phenacyl and Related Carbonyl-Based Groups

Phenacyl and its derivatives represent another important class of PPGs, particularly for carboxylic acids. The cleavage mechanism of these groups often involves a photo-Favorskii rearrangement.[1][8] For instance, the p-hydroxyphenacyl (pHP) group, upon excitation, undergoes a rearrangement to form a spiro-diketone intermediate, which then rapidly reacts with water to release the carboxylic acid and form p-hydroxyphenylacetic acid.[9][10][11] This pathway is known for its high efficiency and the formation of a single, well-characterized byproduct.[1][8]

Caption: Photo-Favorskii rearrangement of p-hydroxyphenacyl esters.

Coumarin-Based Systems: Red-Shifted Absorption and Fluorescence

Coumarin-based PPGs have gained prominence due to their absorption at longer wavelengths, often extending into the visible region, which is particularly advantageous for biological applications to minimize cellular damage.[9] The cleavage mechanism typically proceeds through a photo-heterolysis of a benzylic C-O bond, generating a stabilized carbocation intermediate that subsequently reacts with a nucleophile (often water) to release the protected molecule.[3] Many coumarin derivatives also exhibit fluorescence, which can be exploited for tracking the deprotection event.

Photolabile Protecting Groups for Alcohols

The protection of hydroxyl groups is a frequent necessity in organic synthesis. Photolabile protecting groups offer a mild and selective method for their temporary masking.

| Protecting Group | Abbreviation | Typical λmax (nm) | Quantum Yield (Φ) | Key Features & Considerations |

| o-Nitrobenzyl | oNB | ~260-320 | 0.1 - 0.5 | Well-established, versatile, but byproduct can absorb at irradiation wavelength. |

| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | ~350-365 | 0.01 - 0.1 | Red-shifted absorption, widely used in photolithography and biological caging. |

| Benzoin | ~340-360 | ~0.6 | High quantum yield, but can be sensitive to reaction conditions. | |

| (7-Diethylamino)coumarin-4-yl)methyl | DEACM | ~380-400 | 0.01 - 0.1 | Absorbs in the near-visible range, often fluorescent, good for biological applications.[2] |

Experimental Protocol: Protection of a Primary Alcohol with o-Nitrobenzyl Bromide

This protocol describes a general procedure for the protection of a primary alcohol using o-nitrobenzyl bromide under basic conditions.

Step 1: Reaction Setup In a round-bottom flask equipped with a magnetic stirrer, dissolve the primary alcohol (1.0 eq.) in anhydrous dimethylformamide (DMF). Add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

Causality: Sodium hydride is a strong, non-nucleophilic base that deprotonates the alcohol to form the corresponding alkoxide. The use of an inert atmosphere is crucial to prevent quenching of the base by atmospheric moisture. DMF is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.

Step 2: Addition of the Protecting Group To the stirred suspension, add a solution of o-nitrobenzyl bromide (1.1 eq.) in anhydrous DMF dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

Causality: The alkoxide, being a potent nucleophile, displaces the bromide from o-nitrobenzyl bromide in an SN2 reaction to form the protected ether. Monitoring by TLC is essential to determine the reaction endpoint and prevent the formation of side products.

Step 3: Workup and Purification Quench the reaction by the slow addition of water at 0 °C. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired o-nitrobenzyl ether.

Causality: The aqueous workup removes unreacted sodium hydride and inorganic salts. The extraction and washing steps isolate the product from the polar solvent and aqueous-soluble impurities. Column chromatography is a standard and effective method for purifying the final product to a high degree of homogeneity.

Experimental Protocol: Photochemical Deprotection of an o-Nitrobenzyl Ether

This protocol outlines a general procedure for the light-induced cleavage of an o-nitrobenzyl ether.

Step 1: Solution Preparation Dissolve the o-nitrobenzyl-protected alcohol in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) in a quartz reaction vessel. The concentration should be optimized to ensure efficient light penetration.

Causality: Quartz is used for the reaction vessel as it is transparent to UV light, unlike Pyrex glass which absorbs at shorter wavelengths. The choice of solvent is critical and should be transparent at the irradiation wavelength to avoid competitive absorption.

Step 2: Irradiation Place the reaction vessel in a photochemical reactor equipped with a suitable UV lamp (e.g., a medium-pressure mercury lamp). Irradiate the solution at the appropriate wavelength (typically 350-365 nm) while maintaining a constant temperature, often near room temperature, using a cooling system. Monitor the progress of the reaction by TLC or HPLC.

Causality: The specific wavelength of light is chosen to match the absorption maximum of the o-nitrobenzyl chromophore, maximizing the efficiency of the photochemical reaction. Temperature control is important to prevent thermal side reactions.

Step 3: Product Isolation and Purification Once the deprotection is complete, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to separate the desired alcohol from the o-nitrosobenzaldehyde byproduct and any unreacted starting material.

Causality: Removal of the solvent allows for the isolation of the crude product mixture. Column chromatography is typically required to obtain the pure, deprotected alcohol.

Caption: A typical workflow for a photochemical deprotection experiment.

Photolabile Protecting Groups for Carboxylic Acids

The reversible masking of carboxylic acids is crucial in peptide synthesis, oligonucleotide synthesis, and the development of prodrugs. Photolabile protecting groups provide a traceless method for their deprotection.

| Protecting Group | Abbreviation | Typical λmax (nm) | Quantum Yield (Φ) | Key Features & Considerations |

| o-Nitrobenzyl | oNB | ~260-320 | 0.1 - 0.4 | Widely applicable, but can have issues with byproduct interference. |

| p-Hydroxyphenacyl | pHP | ~270-320 | 0.1 - 0.4 | Fast release, clean reaction with a single byproduct, good for biological systems.[1][11] |

| (7-Diethylamino)coumarin-4-yl)methyl | DEACM | ~380-400 | ~0.1 | Long wavelength absorption, suitable for live-cell imaging and release studies. |

| α-Carboxy-2-nitrobenzyl | CNB | ~340-360 | ~0.05 | Increased water solubility due to the additional carboxylic acid group. |

Experimental Protocol: Protection of a Carboxylic Acid with p-Hydroxyphenacyl Bromide

This protocol provides a general method for the esterification of a carboxylic acid with p-hydroxyphenacyl bromide.

Step 1: Salt Formation In a suitable flask, dissolve the carboxylic acid (1.0 eq.) in a solvent such as acetone or DMF. Add a base, such as potassium carbonate (1.5 eq.) or triethylamine (1.2 eq.), and stir the mixture at room temperature for 30-60 minutes to form the carboxylate salt.

Causality: The carboxylic acid is converted to its more nucleophilic carboxylate salt to facilitate the subsequent SN2 reaction. The choice of base and solvent depends on the solubility and reactivity of the specific carboxylic acid.

Step 2: Esterification Add p-hydroxyphenacyl bromide (1.1 eq.) to the reaction mixture and stir at room temperature, or with gentle heating, until the reaction is complete as monitored by TLC.

Causality: The carboxylate anion displaces the bromide from p-hydroxyphenacyl bromide to form the desired ester.

Step 3: Workup and Purification Filter off any inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure p-hydroxyphenacyl ester.

Causality: The workup procedure is designed to remove the base, salts, and any unreacted starting materials. Purification ensures the final product is of high purity for subsequent applications.

Experimental Protocol: Photochemical Deprotection of a p-Hydroxyphenacyl Ester

This protocol details the general procedure for the photolytic cleavage of a p-hydroxyphenacyl ester to regenerate the carboxylic acid.

Step 1: Solution Preparation Dissolve the p-hydroxyphenacyl-protected carboxylic acid in a suitable solvent system, typically a mixture of an organic solvent like acetonitrile and an aqueous buffer, in a quartz reaction vessel.

Causality: The presence of water is essential for the photo-Favorskii rearrangement mechanism of the p-hydroxyphenacyl group.[8] The use of a buffer can be important to maintain a stable pH, especially if the released carboxylic acid is expected to significantly alter the acidity of the solution.

Step 2: Photolysis Irradiate the solution in a photochemical reactor with a UV lamp emitting at a suitable wavelength (e.g., 300-350 nm). Maintain a constant temperature and stir the solution during irradiation. Monitor the disappearance of the starting material by HPLC or TLC.

Causality: The irradiation wavelength is selected to efficiently excite the p-hydroxyphenacyl chromophore. Continuous stirring ensures homogenous irradiation of the solution.

Step 3: Product Isolation After complete cleavage, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to protonate the released carboxylate. Extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by recrystallization or column chromatography if necessary.

Causality: Acidification ensures that the product is in its neutral carboxylic acid form, which is more readily extracted into an organic solvent. The subsequent extraction and drying steps isolate the deprotected carboxylic acid from the aqueous medium and the water-soluble byproduct, p-hydroxyphenylacetic acid.

Conclusion and Future Outlook

Photolabile protecting groups for alcohols and carboxylic acids represent a powerful and versatile tool in modern chemical science. Their ability to be removed with the non-invasive and highly controllable stimulus of light has opened up new avenues in complex molecule synthesis, chemical biology, and drug delivery. The continued development of new PPGs with red-shifted absorption maxima, higher quantum yields, and improved water solubility will further expand their utility, particularly in in vivo applications. As our understanding of photochemical processes deepens, so too will our ability to design and implement these light-sensitive tools with ever-increasing precision and sophistication, enabling the next generation of scientific discovery.

References

-

o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions. (n.d.). ChemRxiv. Retrieved from [Link]

- Fournier, L., Aujard, I., Le Saux, T., Maurin, S., Beaupierre, S., Baudin, J.-B., & Jullien, L. (2013). Coumarinylmethyl Caging Groups with Redshifted Absorption. Chemistry – A European Journal, 19(51), 17494–17507.

- Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.

- Lawrence, D. S., Nalin, M., & Yang, J. (2015). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. WIREs Systems Biology and Medicine, 7(6), 369-386.

- Givens, R. S., & Rubina, M. (2012). Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. Photochemical & Photobiological Sciences, 11(3), 472-488.

- Givens, R. S., Park, C.-H., & Weber, J. F. W. (2007). p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity. Methods in Enzymology, 421, 85-103.

-

Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]

- Willner, I., & Zeiri, L. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5367-5437.

- Bochet, C. G. (2002). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1, (2), 125-142.

- Slanina, T., & Klán, P. (2022). Photoremovable Protecting Groups. Encyclopedia, 2(2), 896-915.

- Laimgruber, S., Schachenmayr, H., & Gilch, P. (2025). pH dependent ultrafast photodynamics of p-hydroxyphenacyl: Deprotonation accelerates the photo-uncaging reaction. ChemRxiv.

- Givens, R. S., Jung, A. H., & Weber, J. F. W. (2008). p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity. Photochemical & Photobiological Sciences, 7(9), 1077-1088.

Sources

- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. seas.upenn.edu [seas.upenn.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity - PMC [pmc.ncbi.nlm.nih.gov]

The Drosophila of Photochemistry: A Technical Guide to Benzophenone Derivatives

Executive Summary

Benzophenone (BP) is frequently termed the "Drosophila of photochemistry" because its photophysical behavior is so well-defined that it serves as the calibration standard for the field. For researchers in drug discovery and chemical biology, BP is not merely a historical artifact but a workhorse moiety for photoaffinity labeling (PAL) and photocatalysis.

This guide moves beyond basic textbook definitions to explore the causality of BP’s reactivity: why its triplet state behaves like a radical, how it discriminates between C-H bonds, and how to deploy it effectively in proteomic profiling.

Part 1: The Photophysical Engine

To control benzophenone, one must understand the quantum mechanics driving its reactivity. The utility of BP stems from its near-unity intersystem crossing (ISC) efficiency.

The Transition

Upon irradiation at

-

Singlet State (

): Short-lived. -

Intersystem Crossing (ISC): Spin-orbit coupling is exceptionally effective in BP because the transition involves a change in orbital angular momentum (

). This allows the molecule to flip its spin state from Singlet ( -

The Result: A population of

states with a lifetime long enough (

The "Diradical" Character

The

Visualization: The Benzophenone Jablonski Landscape

Figure 1: Energy landscape of Benzophenone. Note the rapid Intersystem Crossing (ISC) which outcompetes fluorescence, funneling population into the reactive Triplet state.

Part 2: Mechanistic Core – Hydrogen Abstraction

The primary reaction of the BP triplet is the abstraction of a hydrogen atom from a donor (R-H) to form a diphenylketyl radical and a substrate radical.

Reaction Equation:

Reactivity Trends

Not all hydrogens are abstracted equally. The rate of abstraction (

Table 1: Comparative H-Abstraction Rates (

| Substrate Type | C-H Bond Type | Approx. BDE (kcal/mol) | Reactivity Insight | |

| Benzene | Aromatic C-H | ~110 | < 10^2 | Inert (often used as solvent) |

| Cyclohexane | Secondary Alkyl | ~95 | ~ 10^5 | Moderate reactivity |

| Methanol | ~93 | ~ 2 x 10^6 | High reactivity (solvent incompatibility) | |

| Toluene | Benzylic | ~88 | ~ 2 x 10^6 | Excellent donor |

| Triethylamine | ~90 | ~ 10^8 | Charge-transfer complex mechanism |

The Fate of the Radical Pair

Once the Ketyl radical is formed, three outcomes are possible. In drug development (labeling), only the Recombination pathway is desired.

-

Recombination (Cross-linking): The ketyl radical and the substrate radical combine to form a covalent bond.

-

Dimerization: Two ketyl radicals combine to form Benzpinacol (a common side reaction).

-

Disproportionation: The radicals exchange a hydrogen back, restoring the ground state (wasted energy).

Visualization: The Radical Pathway

Figure 2: The bifurcation of the radical pair. Successful photoaffinity labeling requires the recombination step to outcompete diffusion/dimerization.

Part 3: Historical Milestones

Understanding the history validates the protocols used today. The chemistry used in modern proteomics was established over a century ago.

-

1909: The Discovery (Paternò & Chieffi): Emanuele Paternò irradiated benzophenone in amylene (2-methyl-2-butene). He expected a simple reduction but obtained an oxetane ring. This was the first evidence of the

cycloaddition, now known as the Paternò-Büchi reaction . -

1954: Structural Confirmation (Büchi): George Büchi clarified the regiospecificity of the oxetane formation, cementing the reaction's value in synthesis.

-

1960s: The Norrish Reactions: R.G.W. Norrish (Nobel Laureate) codified the cleavage patterns of carbonyls.

-

Type I:

-cleavage (bond between carbonyl and alpha-carbon breaks). -

Type II:

-hydrogen abstraction followed by cleavage (yielding an alkene and enol). Benzophenone derivatives primarily undergo Type II-like abstraction but without the chain cleavage, leading to cyclization or addition.

-

Part 4: Application in Photoaffinity Labeling (PAL)

For drug development professionals, BP is a "warhead" used to map drug-binding sites on proteins.

Comparative Analysis of Photophores

Why choose Benzophenone over Diazirines or Aryl Azides?

Table 2: Photophore Selection Matrix

| Feature | Benzophenone | Aryl Azide | Diazirine |

| Wavelength | 350-360 nm (Benign) | < 300 nm (Protein damage risk) | ~350 nm (Benign) |

| Reactivity | Reversible (if no H-abstraction occurs) | Irreversible (Nitrene formation) | Irreversible (Carbene formation) |

| Selectivity | High preference for C-H bonds (Met, hydrophobic) | Low (Insert into anything) | Low (Insert into anything) |

| Stability | Extremely stable in ambient light | Unstable (shelf-life issues) | Stable |

| Steric Bulk | High (Bulky bicyclic system) | Low (Small linear group) | Low (Small ring) |

Protocol: Benzophenone-Based Protein Labeling

Self-Validating Logic: This protocol utilizes the "reversibility" of BP. Unlike diazirines, if the BP triplet does not find an abstractable H, it relaxes to the ground state and can be re-excited. This allows for "pumping" the system to high yields.

Materials:

-

Recombinant Protein (

) -

BP-functionalized Ligand (Probe)[1]

-

UV Source: 365 nm LED (approx.

) -

Vessel: Borosilicate glass (blocks <300 nm) or quartz.

Step-by-Step Methodology:

-

Equilibration: Incubate Protein and Probe in PBS (pH 7.4) for 30 mins in the dark. Rationale: Ensure thermodynamic equilibrium of the binding event before locking it covalently.

-

Irradiation: Place sample on ice (4°C). Irradiate at 365 nm.

-

Time: 30 - 60 minutes.

-

Note: BP requires longer times than diazirines because the quantum yield of successful crosslinking per photon is lower (due to relaxation pathways).

-

-

Quenching: No chemical quench is strictly necessary for the photophore, but adding a denaturant (SDS) stops non-covalent interactions.

-

Validation (Click Chemistry): If the probe has an alkyne handle, react with Azide-Fluorophore via CuAAC.

-

Readout: SDS-PAGE followed by in-gel fluorescence scanning.

Troubleshooting:

-

Low Yield:[2] Increase irradiation time. BP is robust; it can withstand hours of 365 nm light.

-

High Background: The hydrophobic nature of BP causes non-specific sticking. Include 0.1% BSA or detergents during the initial incubation (if the protein tolerates it) to sequester free probe.

References

- Turro, N. J. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books. (The definitive text on the n-pi* transition and ISC mechanisms).

-

Paternò, E., & Chieffi, G. (1909).[3][4] Sintesi in chimica organica per mezzo della luce. Gazzetta Chimica Italiana. (The foundational discovery of benzophenone photocycloaddition).

-

Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. Link

-

Geurink, P. P., et al. (2012). Photoaffinity labeling in activity-based protein profiling. Chemical Reviews, 112(4), 2317-2347. Link

-

Smith, E., & Collins, I. (2015). Photoaffinity labeling in target identification. Future Medicinal Chemistry, 7(2), 159-183. Link

Sources

- 1. Development of bifunctional photoactivatable benzophenone probes and their application to glycoside substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]

- 4. Paterno buchi reaction | PPTX [slideshare.net]

Navigating the Synthesis and Application of Brominated Methoxybenzophenones: A Technical Guide

Introduction: The Benzophenone Scaffold in Drug Discovery

Benzophenones represent a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The diaryl ketone structure provides a versatile platform for functionalization, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets. The introduction of halogen and methoxy substituents, as seen in 2-Bromo-4'-methoxybenzophenone, can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.

Physicochemical Characteristics of 2-Bromo-4'-methoxybenzophenone

A thorough understanding of a research chemical's physical and chemical properties is fundamental to its effective use in experimental settings.

| Property | Value | Source |

| CAS Number | 59142-63-1 | [3] |

| Molecular Formula | C₁₄H₁₁BrO₂ | [3] |

| Molecular Weight | 291.14 g/mol | [3] |

| Melting Point | 90–92°C | [3] |

| Boiling Point | 392.2°C at 760 mmHg | [3] |

| Flash Point | 191°C | [3] |

| Density | 1.401 g/cm³ | [3] |

| Appearance | Solid | [3] |

Synthesis of 2-Bromo-4'-methoxybenzophenone

The synthesis of 2-Bromo-4'-methoxybenzophenone typically involves a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds between aromatic rings and acyl groups.

A plausible synthetic route would involve the reaction of 2-bromobenzoyl chloride with anisole (methoxybenzene) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: Synthetic pathway for 2-Bromo-4'-methoxybenzophenone.

Experimental Protocol: Friedel-Crafts Acylation

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.

-

Addition of Reactants: Dissolve 2-bromobenzoyl chloride (1 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the 2-bromobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

-

Addition of Anisole: After the addition is complete, add anisole (1 equivalent) dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Washing: Combine the organic layers and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Bromo-4'-methoxybenzophenone.

Reactivity and Synthetic Utility

The chemical reactivity of 2-Bromo-4'-methoxybenzophenone is dictated by its key functional groups: the ketone, the brominated aromatic ring, and the methoxy-activated aromatic ring.

-

The Ketone Carbonyl: The carbonyl group can undergo nucleophilic addition reactions, reduction to a secondary alcohol, or serve as a handle for further derivatization.

-

The Carbon-Bromine Bond: The bromine atom on the phenyl ring is a versatile functional group for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents, including alkyl, aryl, and alkynyl groups, making it a valuable intermediate for building molecular complexity.

Caption: Key reaction pathways for 2-Bromo-4'-methoxybenzophenone.

Applications in Research and Drug Development

While specific biological activities for 2-Bromo-4'-methoxybenzophenone are not extensively reported, its structural motifs suggest several potential areas of application in drug discovery and development.

-

Intermediate for API Synthesis: As a functionalized benzophenone, this compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[4] The ability to perform cross-coupling reactions at the bromine position allows for the systematic exploration of structure-activity relationships.

-

Scaffold for Kinase Inhibitors: The diaryl ketone scaffold is present in some kinase inhibitors. The specific substitution pattern of 2-Bromo-4'-methoxybenzophenone could be explored for the development of novel inhibitors targeting specific kinases involved in cancer or inflammatory diseases.

-

Photochemical Probes: Benzophenones are well-known photosensitizers. The presence of a heavy bromine atom could potentially influence the photochemical properties, making it a candidate for the development of photolabeling probes or for applications in photodynamic therapy research.

Safety and Handling

As with any research chemical, proper safety precautions must be observed when handling 2-Bromo-4'-methoxybenzophenone.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

2-Bromo-4'-methoxybenzophenone is a valuable research chemical that offers a versatile platform for synthetic transformations. Its utility as a building block in medicinal chemistry and materials science is underscored by the reactivity of its functional groups. While direct biological data for this specific isomer is limited, the broader importance of the benzophenone scaffold suggests that it holds potential for the development of novel compounds with interesting biological and photophysical properties.

References

- Khanum, S. A., et al. (2015). N-cyclopropylbenzamide-benzophenone hybrids as novel inhibitors of p38 mitogen-activated protein kinase (MAPK). RSC Advances, 5(82), 66949-66958.

-

Chem-Impex. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

-

RSC Publishing. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved from [Link]

- Khan, K. M., et al. (2015). Diamide-coupled benzophenone analogues as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(16), 3242-3246.

Sources

Strategic Sourcing & Synthesis Guide: 2-Bromo-2'-methoxybenzophenone

CAS 131118-02-0 | Technical Whitepaper

Executive Summary

2-Bromo-2'-methoxybenzophenone (CAS 131118-02-0) is a critical, sterically congested diaryl ketone intermediate.[1] It serves as the primary scaffold for the synthesis of xanthones and acridones via intramolecular cyclization.[1] Unlike its para-substituted isomers (e.g., 4-methoxy), the ortho-ortho substitution pattern creates significant steric strain, making this molecule difficult to synthesize via standard Friedel-Crafts acylation and limiting its off-the-shelf bulk availability.[1]

This guide addresses the "Make vs. Buy" decision matrix for researchers, providing validated sourcing channels for the direct ketone, alternative sourcing for its alcohol precursor, and a robust de novo synthesis protocol for laboratory-scale production.[1]

Part 1: Chemical Profile & Commercial Reality[1]

The commercial landscape for 2-Bromo-2'-methoxybenzophenone is fragmented.[1] While often listed in catalogs, stock levels are frequently zero due to the difficulty of regioselective industrial synthesis.[1] Researchers must distinguish between the target ortho-ortho isomer and the far more common ortho-para isomers.[1]

Target Specifications

| Parameter | Specification |

| Chemical Name | (2-Bromophenyl)(2-methoxyphenyl)methanone |

| Common Name | 2-Bromo-2'-methoxybenzophenone |

| CAS Number | 131118-02-0 |

| Molecular Formula | C₁₄H₁₁BrO₂ |

| Molecular Weight | 291.14 g/mol |

| Key Structural Feature | Ortho-Ortho steric clash (prevents planar conjugation) |

| Primary Application | Precursor to 1-methoxyxanthone via demethylation/cyclization |

Supply Chain Analysis

Direct sourcing of the ketone often results in long lead times (custom synthesis).[1] A strategic alternative is sourcing the reduced alcohol form, which is more stable and often more readily available in building block libraries.[1]

Table 1: Commercial Availability Matrix

| Compound State | CAS Number | Availability Status | Primary Suppliers (Verified) |

|---|---|---|---|

| Target Ketone | 131118-02-0 | Low / Custom Synthesis | CymitQuimica, XiXisys, Specialty catalogs |

| Alcohol Precursor | 1284451-83-7 | Moderate / Building Block | BLD Pharm, Enamine, WuXi AppTec |

| Starting Materials | 573-55-7 (Nitrile) | High / Commodity | Sigma-Aldrich, TCI, Alfa Aesar |[1]

Part 2: Strategic Sourcing Decision Matrix

Researchers should utilize the following decision logic to optimize time-to-molecule.

Figure 1: Decision matrix for sourcing 2-Bromo-2'-methoxybenzophenone. Priority is given to direct purchase, followed by oxidation of the commercial alcohol, and finally total synthesis.[1]

Part 3: Technical Protocols (Synthesis & Processing)[1][2]

If direct procurement is impossible, the following protocols provide high-yield routes to the target.

Protocol A: Oxidation of the Alcohol Precursor

Context: Use this if you sourced (2-Bromophenyl)(2-methoxyphenyl)methanol (CAS 1284451-83-7).[1] Reaction Type: Jones Oxidation or PCC Oxidation.[1]

-

Dissolution: Dissolve 1.0 eq (293 mg) of alcohol in Acetone (10 mL) at 0°C.

-

Addition: Dropwise add Jones Reagent (CrO₃/H₂SO₄) until an orange color persists.[1]

-

Quench: Add Isopropanol (0.5 mL) to quench excess oxidant (solution turns green).

-

Workup: Dilute with water, extract with Dichloromethane (DCM).[1] Wash organic layer with brine.[1][2]

-

Result: Quantitative conversion to the ketone (CAS 131118-02-0).[1]

-

Validation: Disappearance of the benzylic proton signal (~6.0 ppm) in ¹H NMR.[1]

-

Protocol B: De Novo Grignard Synthesis

Context: Use this when no commercial stock exists.[1] Critical Note: Do NOT use Friedel-Crafts acylation (2-bromobenzoyl chloride + anisole) as it predominantly yields the para-isomer (4-methoxy), which is useless for xanthone cyclization.[1]

Reaction Pathway:

2-Bromobenzonitrile + (2-Methoxyphenyl)magnesium bromide

Figure 2: Regioselective synthesis pathway avoiding para-isomer contamination.

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a 250mL 3-neck flask; flush with Argon.

-

Grignard Preparation:

-

Addition:

-

Reflux: Warm to room temperature, then reflux for 16 hours. The sterically hindered nitrile requires thermal energy to react.[1]

-

Hydrolysis (Critical Step):

-

Purification: Extract with EtOAc. Recrystallize from Ethanol/Hexane.[1]

Part 4: Quality Control & Validation

Due to the prevalence of the 4-methoxy isomer in the market, validation is mandatory upon receipt or synthesis.[1]

¹H NMR Diagnostic Peaks (CDCl₃, 400 MHz):

-

Methoxy Group: Singlet at ~3.70 ppm.[1]

-

Aromatic Region:

References

-

Sousa, M. E., & Pinto, M. M. (2005).[1] Synthesis of Xanthones: An Overview. Current Medicinal Chemistry.[1][4] (Describes the cyclization of 2-hydroxybenzophenones derived from the target ketone). Retrieved from [Link]

-

MDPI. (2019).[1] Synthesis of Xanthones via Photocatalytic Oxidation.[1][4] (Discusses oxidation of benzylic precursors similar to Protocol A). Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of 2-Bromo-2'-methoxybenzophenone via Friedel-Crafts Acylation

Introduction

2-Bromo-2'-methoxybenzophenone is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. Its substituted benzophenone core is a key structural motif in numerous biologically active molecules. This document provides a comprehensive guide to the synthesis of 2-Bromo-2'-methoxybenzophenone via a Friedel-Crafts acylation reaction. The protocol herein is designed to be a robust and reproducible method, grounded in the fundamental principles of electrophilic aromatic substitution.

The chosen synthetic strategy involves the acylation of anisole with 2-bromobenzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride. This method is widely applicable for the formation of aryl ketones.[1][2] The methoxy group of anisole is a powerful activating group that directs the incoming electrophile to the ortho and para positions.[3] Due to steric hindrance from the methoxy group, the major product of this reaction is expected to be the para-substituted isomer, with the ortho-substituted product, 2-Bromo-2'-methoxybenzophenone, formed as a minor isomer that can be isolated through careful purification.

Reaction Mechanism and Scientific Rationale

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.[1][4] The key steps are outlined below:

-

Generation of the Acylium Ion: The Lewis acid, aluminum chloride (AlCl₃), coordinates to the chlorine atom of 2-bromobenzoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant in the subsequent step.[1][4]

-

Electrophilic Attack: The electron-rich π-system of the anisole ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[1][4] This attack temporarily disrupts the aromaticity of the anisole ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]

-

Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, the catalyst becomes complexed with the ketone product.[4][5]

The choice of a potent Lewis acid like AlCl₃ is crucial for the efficient generation of the acylium ion.[2] The reaction is typically carried out in an inert solvent, such as dichloromethane, to ensure homogeneity and to help control the reaction temperature.[3][6]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-Bromo-2'-methoxybenzophenone.

Materials and Equipment

| Reagent/Equipment | Grade/Specification | Supplier Example |

| 2-Bromobenzoyl chloride | 98% | Sigma-Aldrich |

| Anisole | 99%, anhydrous | Alfa Aesar |

| Aluminum chloride | Anhydrous, ≥99.99% | MilliporeSigma |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |

| Hydrochloric acid (HCl) | Concentrated (37%) | VWR |

| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | LabChem |

| Brine | Saturated aqueous solution | Prepared in-house |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | Acros Organics |

| Round-bottom flask (250 mL) | Three-neck, with ground glass joints | Kimble |

| Addition funnel | 125 mL, pressure-equalizing | Chemglass |

| Reflux condenser | With drying tube | Ace Glass |

| Magnetic stirrer and stir bar | IKA | |

| Ice bath | ||

| Separatory funnel | 500 mL | Pyrex |

| Rotary evaporator | Büchi | |

| Column chromatography setup | Silica gel (230-400 mesh) | |

| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | EMD Millipore |

Safety Precautions

-

Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[7]

-

2-Bromobenzoyl chloride is a lachrymator and is corrosive. Handle in a fume hood and wear appropriate PPE.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.

-

The reaction is exothermic , especially during the addition of the acyl chloride and the quenching step. Maintain a controlled rate of addition and use an ice bath for cooling.[6]

Step-by-Step Procedure

-

Reaction Setup:

-

Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a 125 mL pressure-equalizing addition funnel.

-

Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to maintain anhydrous conditions.

-

-

Reagent Charging:

-

In the fume hood, carefully add anhydrous aluminum chloride (14.7 g, 0.11 mol) to the reaction flask.

-

Add 100 mL of anhydrous dichloromethane to the flask. Stir the suspension.

-

-

Formation of the Acylium Ion Complex:

-

Dissolve 2-bromobenzoyl chloride (21.9 g, 0.10 mol) in 25 mL of anhydrous dichloromethane in the addition funnel.

-

Cool the reaction flask containing the AlCl₃ suspension to 0 °C using an ice bath.

-

Add the 2-bromobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes. The mixture will likely change color to a deep orange or red.[6]

-

-

Acylation Reaction:

-

In a separate container, dissolve anisole (10.8 g, 0.10 mol) in 25 mL of anhydrous dichloromethane.

-

Add this anisole solution to the addition funnel.

-

Slowly add the anisole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

-

-

Reaction Quenching:

-

Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.[8]

-

-

Work-up and Extraction:

-

Transfer the quenched mixture to a 500 mL separatory funnel.

-

Separate the organic layer. The dichloromethane layer will be on the bottom.[6]

-

Extract the aqueous layer twice with 50 mL portions of dichloromethane.

-

Combine all organic layers.

-

Wash the combined organic layer sequentially with:

-

100 mL of 1 M HCl

-

100 mL of saturated sodium bicarbonate solution (caution: effervescence)

-

100 mL of brine

-

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the magnesium sulfate and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

The crude product will be a mixture of ortho and para isomers. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to separate the isomers. The less polar para isomer will elute first, followed by the desired ortho product, 2-Bromo-2'-methoxybenzophenone.

-

Characterization of 2-Bromo-2'-methoxybenzophenone

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.8-7.2 (m, 8H, Ar-H), 3.8 (s, 3H, -OCH₃). The aromatic region will show complex multiplets corresponding to the two substituted benzene rings. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~195 (C=O), ~157 (C-OCH₃), 138-110 (Ar-C), ~55 (-OCH₃). |

| IR (KBr or thin film) | ν (cm⁻¹): ~3060 (Ar C-H stretch), ~2940, 2840 (C-H stretch), ~1670 (C=O stretch), ~1600, 1480 (C=C aromatic stretch), ~1250 (C-O stretch).[9] |

| Mass Spectrometry (EI) | m/z: Molecular ion peak corresponding to the mass of C₁₄H₁₁BrO₂. The spectrum will show a characteristic isotopic pattern for a bromine-containing compound. |

Visualizing the Workflow

Reaction Mechanism Diagram```dot

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Friedel–Crafts Acylation [sigmaaldrich.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. websites.umich.edu [websites.umich.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. spcmc.ac.in [spcmc.ac.in]

The Untapped Potential of 2-Bromo-2'-methoxybenzophenone as a Photolabile Protecting Group for Primary Alcohols: A Theoretical and Practical Guide

In the intricate landscape of multi-step organic synthesis, particularly in the realms of drug discovery and materials science, the judicious use of protecting groups is paramount. Among these, photolabile protecting groups (PPGs) offer an unparalleled level of control, enabling the precise cleavage of a protective moiety through the application of light, a traceless and orthogonal reagent.[1][2][3] This guide delves into the promising, yet underexplored, potential of 2-bromo-2'-methoxybenzophenone as a novel PPG for primary alcohols. While direct literature on this specific compound is nascent, this document synthesizes established principles of benzophenone photochemistry and protecting group strategy to provide a comprehensive theoretical framework and a set of actionable, albeit prospective, protocols for the discerning researcher.

Introduction: The Allure of Light in Chemical Synthesis

Photoremovable protecting groups have emerged as powerful tools, offering spatial and temporal control over the release of functional groups.[2][4][5] This is particularly advantageous in the synthesis of complex molecules where sensitive functionalities must be preserved through multiple reaction steps. The benzophenone scaffold, a well-studied chromophore, has been a cornerstone in the development of PPGs due to its favorable photochemical properties.[6] Upon absorption of UV light (typically around 350 nm), the benzophenone moiety is excited to a triplet state, which can then abstract a hydrogen atom from a suitable donor, initiating a cleavage reaction.[7][8]

The strategic placement of substituents on the benzophenone core can fine-tune its photochemical behavior. The subject of this guide, 2-bromo-2'-methoxybenzophenone, incorporates two key features: a methoxy group at the 2'-position and a bromine atom at the 2-position. The ortho-methoxy group is anticipated to influence the conformation of the molecule and the photolytic pathway, while the ortho-bromo substituent could play a role in the stability and reactivity of the protecting group itself.

Proposed Mechanism of Photochemical Cleavage

The proposed mechanism for the photolytic deprotection of a primary alcohol protected with 2-bromo-2'-methoxybenzophenone is rooted in the well-established photoenolization of ortho-substituted benzophenones.[9]

Figure 2: General workflow for the protection of a primary alcohol.

Step-by-Step Protocol:

-

Dissolve the primary alcohol (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Add a solution of 2-bromo-2'-methoxybenzyl halide (prepared from 2-bromo-2'-methoxybenzophenone, 1.1 eq.) in anhydrous THF dropwise.

-

Monitor the reaction by thin-layer chromatography (TLC). The reaction may require heating to reflux for completion.

-

Quench the reaction carefully by the slow addition of water at 0 °C.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Photochemical Deprotection

This protocol describes the general procedure for the light-induced removal of the 2-bromo-2'-methoxybenzophenone protecting group.

Workflow for Deprotection:

Figure 3: General workflow for photochemical deprotection.

Step-by-Step Protocol:

-

Dissolve the protected alcohol in a UV-transparent solvent (e.g., methanol or acetonitrile) in a quartz reaction vessel. The concentration should be optimized to ensure efficient light penetration.

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can quench the triplet excited state.

-

Irradiate the solution with a UV lamp, typically with an output centered around 350 nm. A medium-pressure mercury lamp with a Pyrex filter is a common setup.

-

Monitor the progress of the deprotection by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to isolate the deprotected primary alcohol from the photolytic byproducts.

Quantitative Data and Properties (Projected)

The following table summarizes the projected properties and reaction parameters for the 2-bromo-2'-methoxybenzophenone protecting group, based on data from analogous benzophenone-based PPGs. Experimental validation is required.

| Parameter | Projected Value/Condition | Rationale/Comparison |

| Protection Conditions | NaH, THF, 0 °C to RT | Standard Williamson ether synthesis conditions. [10] |

| Deprotection Wavelength | ~350 nm | Typical absorption maximum for benzophenone derivatives. [7] |

| Quantum Yield (Φ) | 0.1 - 0.4 | In the general range for benzophenone-based PPGs. [11] |

| Orthogonality | High | Stable to a wide range of acidic and basic conditions. Cleavage is light-specific. [12] |

| Byproducts | Polar, easily separable | Photolysis of benzophenone ethers typically yields byproducts with different polarity. |

Applications in Research and Drug Development

The ability to selectively unmask a primary alcohol under mild, light-induced conditions opens up a plethora of applications:

-

Complex Molecule Synthesis: Facilitates the synthesis of polyfunctional molecules where other protecting groups might be labile.

-

Surface Chemistry: Allows for the light-patterned functionalization of surfaces by unmasking reactive alcohol groups at specific locations.

-

Drug Delivery: Caged prodrugs can be designed to release the active pharmaceutical ingredient at a target site upon light activation, minimizing systemic toxicity. [3]* Combinatorial Chemistry: Enables the light-directed synthesis of compound libraries on solid supports.

Conclusion and Future Outlook

While further experimental validation is essential, the 2-bromo-2'-methoxybenzophenone scaffold presents a compelling new avenue in the design of photolabile protecting groups for primary alcohols. Its synthesis from readily available starting materials and the anticipated favorable photochemical properties make it an attractive candidate for investigation. Future work should focus on the synthesis of the protecting group precursor, detailed photochemical studies to determine the quantum yield and photoreaction byproducts, and exploration of its substrate scope and orthogonality with other common protecting groups. The insights gained will undoubtedly contribute to the expanding toolkit of synthetic chemists, enabling more precise and efficient molecular construction.

References

-

Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. The University of Groningen research portal. [Link]

-

Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews - ACS Publications. [Link]

-

Photoremovable Protecting Groups. MDPI. [Link]

-

Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

-

Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. Hilaris Publisher. [Link]

-

Development of photolabile protecting groups and their application to the optochemical control of cell signaling. Request PDF. [Link]

-

Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. Royal Society of Chemistry. [Link]

-

Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. PMC - NIH. [Link]

-

Alcohol Protecting Groups. University of Windsor. [Link]

-

Photoenolization of ortho-substituted benzophenones by flash photolysis. RSC Publishing. [Link]

-

Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC - NIH. [Link]

-

Photolabile protecting group. Wikipedia. [Link]

-

The Photochemistry of Benzophenone. ScholarWorks@BGSU. [Link]

-

A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. [Link]

-

(A) Mechanism for the photochemical reaction of benzophenone with a C-H... ResearchGate. [Link]

Sources

- 1. research.rug.nl [research.rug.nl]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Photoenolization of ortho-substituted benzophenones by flash photolysis - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 10. uwindsor.ca [uwindsor.ca]

- 11. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 12. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Analytical Characterization of 2-Bromo-2'-methoxybenzophenone

This Application Note is designed for analytical chemists and organic synthesis researchers requiring a robust protocol for the structural validation and purity assessment of 2-Bromo-2'-methoxybenzophenone .

This molecule represents a sterically congested, di-ortho-substituted diaryl ketone.[1] Its characterization presents specific challenges due to the non-planar "twisted" conformation induced by the steric clash between the carbonyl, the bromine atom, and the methoxy group.[1]

Introduction & Analytical Strategy

2-Bromo-2'-methoxybenzophenone is a critical intermediate in the synthesis of bioactive heterocycles and photo-initiators.[1] Unlike its para-substituted isomers, the ortho-ortho substitution pattern creates significant steric hindrance, preventing the two phenyl rings from achieving coplanarity with the carbonyl group.[1]

Analytical Challenges:

-

Isomer Differentiation: Distinguishing the 2,2'-isomer from the thermodynamically more stable 4,4' or 2,4'-isomers.[1]

-

Dehalogenation: Verifying the integrity of the Carbon-Bromine bond, which is susceptible to reduction during synthesis.[1]

-

Demethylation: Ensuring the methoxy group remains intact (vs. free phenol).[1]

The Protocol Hierarchy: We utilize a "Triangulation Approach" to validate the structure:

-

MS (Isotope Pattern): Confirms Br presence.

-

NMR (Coupling Constants): Confirms ortho substitution.

-

HPLC (Purity): Quantifies trace organic impurities.[1]

Structural Validation Workflow (Logic Map)

The following decision tree illustrates the logical flow for validating the compound, ensuring no step is wasted on impure material.

Caption: Analytical decision matrix for validating sterically hindered benzophenones.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and validate the presence of exactly one Bromine atom via isotopic abundance.

Theory: Bromine exists as two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).[1] Therefore, any mono-brominated compound must exhibit a molecular ion doublet (M and M+2) of approximately equal intensity (1:1 ratio).[1]

Experimental Parameters

-

Instrument: Q-TOF or Orbitrap MS.[1]

-

Ionization: ESI+ (Electrospray Ionization, Positive Mode) or APCI if ionization is poor.[1]

-

Solvent: Methanol + 0.1% Formic Acid.[1]

Data Interpretation

| Ion Species | m/z (Theoretical) | Expected Pattern | Diagnostic Value |

| [M+H]⁺ (⁷⁹Br) | 291.00 | Base Peak (100%) | Confirms intact skeleton.[1] |

| [M+H]⁺ (⁸¹Br) | 293.00 | ~98-100% of Base | Definitive proof of Br presence. |

| Fragment [M-Br]⁺ | ~211.08 | Singlet | Loss of Br; confirms labile C-Br bond.[1] |

| Fragment [M-OMe]⁺ | ~260/262 | Doublet | Loss of Methoxy group.[1] |

Critical Check: If you observe a dominant peak at m/z 213 (without the +2 isotope), the sample has undergone debromination (yielding 2-methoxybenzophenone).[1]

Protocol 2: Nuclear Magnetic Resonance (NMR)

Objective: Distinguish the ortho substitution pattern from para or meta isomers.

Theory:

-

2-Bromo Ring: The proton at the C3 position (ortho to Br) will be deshielded.[1]

-

2-Methoxy Ring: The methoxy group is a strong electron donor (resonance), shielding the ortho and para protons.[1]

-

Steric Twist: Due to the 2,2'-disubstitution, the rings are twisted out of plane.[1] This reduces the anisotropic deshielding effect of the carbonyl group on the ortho protons (H-6 and H-6') compared to planar benzophenone.[1]

1H NMR Protocol (400 MHz, CDCl₃)

Sample Prep: Dissolve 10-15 mg in 0.6 mL CDCl₃.

Expected Chemical Shifts & Assignments:

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 3.75 - 3.85 | Singlet (s) | 3H | -OCH₃ | Characteristic methoxy peak.[1] |

| 6.90 - 7.05 | Doublet/Multiplet | 2H | H-3', H-5' (Ring B)[1] | Shielded by OMe resonance (Ortho/Para to OMe).[1] |

| 7.30 - 7.50 | Multiplet | 4H | H-4, H-5 (Ring A) + H-4' (Ring B)[1] | Mid-range aromatics.[1][2] |

| 7.55 - 7.65 | Doublet of Doublets | 1H | H-3 (Ring A) | Deshielded by inductive effect of Br.[1] |